1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine

Catalog No.
S12207997
CAS No.
M.F
C11H21N3
M. Wt
195.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine

Product Name

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine

IUPAC Name

1-(1H-imidazol-2-yl)-N-propan-2-ylpentan-1-amine

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

InChI

InChI=1S/C11H21N3/c1-4-5-6-10(14-9(2)3)11-12-7-8-13-11/h7-10,14H,4-6H2,1-3H3,(H,12,13)

InChI Key

PYHHMBZIJPSRRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC=CN1)NC(C)C

1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine is a chemical compound that features a unique structure combining an imidazole ring with an isopropyl group and a pentan-1-amine chain. The imidazole moiety contributes to the compound's potential biological activity, while the isopropyl and pentanamine components enhance its stability and solubility. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its pharmacological properties.

Typical of amines and imidazoles:

  • Protonation: As a basic amine, it can be easily protonated in acidic environments.
  • Alkylation: The nitrogen atom in the imidazole ring can undergo alkylation reactions, potentially forming quaternary ammonium salts.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Condensation: The primary amine can condense with aldehydes or ketones to form imines.

These reactions are significant for synthesizing derivatives of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine that may exhibit enhanced biological activities.

Compounds containing imidazole rings are known for their diverse biological activities, including:

  • Antimicrobial Properties: Imidazole derivatives often show activity against bacteria and fungi.
  • Anticancer Activity: Some imidazole-based compounds have been studied for their potential in cancer treatment due to their ability to interfere with cellular processes.
  • Neuroprotective Effects: Research suggests that certain imidazole derivatives may protect neuronal cells from damage.

The specific biological activity of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine requires further investigation through in vitro and in vivo studies to determine its efficacy and mechanism of action.

The synthesis of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine can be achieved through several methodologies:

  • Reductive Amination: This involves the reaction of an appropriate aldehyde or ketone with isopropylamine in the presence of reducing agents.
  • Multicomponent Reactions: One-pot reactions involving isocyanides, aldehydes, and amines can yield imidazole derivatives efficiently. For instance, a reaction setup might involve mixing isopropylamine with a suitable isocyanide and an aldehyde under controlled conditions to form the desired product .
  • Substitution Reactions: Starting from a substituted imidazole, nucleophilic substitution can introduce the pentanamine chain.

The applications of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine span various fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: The compound may be utilized in the synthesis of polymers or other materials where imidazole functionalities are beneficial.

Interaction studies are essential to understand how 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine interacts with biological targets. These studies typically include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies: Investigating how the compound exerts its effects at the molecular level.
  • Toxicity Assessments: Determining the safety profile of the compound through various assays.

Such studies are crucial for establishing the therapeutic potential and safety of this compound.

Several compounds share structural similarities with 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-(1H-Imidazol-1-yl)ethanamineImidazole ring with ethane chainKnown for strong antimicrobial properties
2-(1H-Imidazol-2-yl)ethanamine dihydrochlorideImidazole ring with ethane chainEnhanced solubility due to hydrochloride salt formation
2-(1H-Imidazol-2-yl)propanamideImidazole ring with propanamideExhibits neuroprotective effects
4-MethylimidazoleSimple methyl-substituted imidazoleUsed in food industry; potential health concerns
5-MethylimidazoleMethyl group at position fiveSimilar applications but different biological activities

The uniqueness of 1-(1H-Imidazol-2-yl)-N-isopropylpentan-1-amine lies in its specific combination of an isopropyl group and a pentanamine chain, which may confer distinct pharmacological properties compared to other imidazole-containing compounds. Further research into its interactions and biological effects will elucidate its potential applications in various fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

195.173547683 g/mol

Monoisotopic Mass

195.173547683 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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